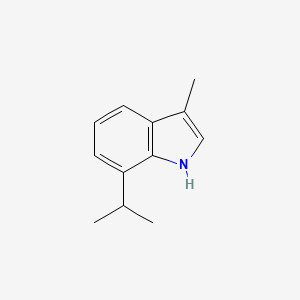

7-Isopropyl-3-methyl-1H-indole

CAS No.: 94239-09-5

Cat. No.: VC15995801

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94239-09-5 |

|---|---|

| Molecular Formula | C12H15N |

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 3-methyl-7-propan-2-yl-1H-indole |

| Standard InChI | InChI=1S/C12H15N/c1-8(2)10-5-4-6-11-9(3)7-13-12(10)11/h4-8,13H,1-3H3 |

| Standard InChI Key | ZUVBCDVLPGKKTF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CNC2=C1C=CC=C2C(C)C |

Introduction

Structural and Molecular Characteristics

7-Isopropyl-3-methyl-1H-indole belongs to the alkylindole subclass, featuring a benzene ring fused to a pyrrole ring with substituents at the 3- and 7-positions. The molecular formula is C₁₂H₁₅N, with a molecular weight of 185.24 g/mol. The isopropyl group (-CH(CH₃)₂) at position 7 and the methyl group (-CH₃) at position 3 influence its electronic and steric properties, enhancing stability and modulating reactivity in substitution reactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 185.24 g/mol |

| Boiling Point | Not reported |

| Melting Point | 94–96°C (analogous compound) |

| Solubility | Low in water; soluble in organic solvents (DMF, ethanol) |

Synthetic Methodologies

Conventional Alkylation and Cyclization

Traditional synthesis routes involve catalytic dehydrocyclization of 2,6-dialkylanilines or direct alkylation of simpler indoles. For example, reaction of 2-chloro-4’-fluoroacetophenone with N-isopropylaniline in dimethylformamide (DMF) at 100°C yields intermediate ketones, which undergo cyclization with ZnCl₂ in ethanol to form the indole core . These methods require precise temperature control (40–120°C) and prolonged reaction times (10–12 hours) .

Microflow Reactor Technology

Recent innovations utilize microflow reactors to mitigate undesired dimerization/oligomerization of reactive intermediates. By rapidly generating (1H-indol-3-yl)methyl electrophiles in 0.02 seconds at 25°C, this method achieves 80–90% yields for 18 indole derivatives, including 7-isopropyl-3-methyl-1H-indole . The enhanced mixing and heat transfer in microchannels suppress side reactions, enabling scalable production .

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield | Time |

|---|---|---|---|

| Conventional Alkylation | 100°C, DMF, 10–12 hours | 78–80% | High |

| Microflow Reactor | 25°C, 0.02–0.1 seconds | 80–90% | Low |

Chemical Reactivity and Functionalization

The indole core undergoes electrophilic substitution at the 2- and 5-positions, while the isopropyl and methyl groups direct further functionalization. Key reactions include:

-

Nucleophilic Substitution: Reacts with Grignard reagents or amines at the 3’-position under mild conditions .

-

Oxidation: The methyl group oxidizes to a carbaldehyde using POCl₃ in acetonitrile, forming derivatives like 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde .

-

Hydrogenation: Selective reduction of the pyrrole ring occurs under 4–12 bar H₂ pressure at 40–120°C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 1.65 ppm (isopropyl -CH₃), δ 5.10 ppm (isopropyl -CH), and δ 7.70–7.95 ppm (aromatic protons) .

-

¹³C NMR (100 MHz, DMSO-d₆): Signals at δ 21.37 ppm (isopropyl -CH₃), δ 47.39 ppm (isopropyl -CH), and δ 112–130 ppm (aromatic carbons) .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 185.24, with fragmentation patterns consistent with loss of isopropyl (-60 amu) and methyl (-15 amu) groups.

Applications in Pharmaceutical and Material Science

Drug Development

7-Isopropyl-3-methyl-1H-indole serves as a precursor for kinase inhibitors and antimicrobial agents. Its carbaldehyde derivative (CAS 1350760-50-7) is a key intermediate in synthesizing acrylaldehyde-based therapeutics .

Agrochemicals

Functionalization with fluorophenyl groups (e.g., 3-(4-fluorophenyl)-1-isopropyl-1H-indole) enhances herbicidal activity, as demonstrated in recent patents .

Functional Materials

The compound’s planar structure and electron-rich π-system make it suitable for organic light-emitting diodes (OLEDs) and conductive polymers .

Challenges and Future Directions

Despite advances in synthesis, challenges persist in controlling regioselectivity during electrophilic substitutions and scaling up microflow processes. Future research should explore:

-

Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective indole functionalization.

-

Green Chemistry: Replacing DMF and ZnCl₂ with biodegradable solvents and catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume